5-Azido-3-iodo-1H-indazole
Overview
Description
5-Azido-3-iodo-1H-indazole is a compound that belongs to the class of indazoles . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are important building blocks for many bioactive natural products and commercially available drugs .
Synthesis Analysis
Indazoles can be synthesized through various methods. One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer .Chemical Reactions Analysis
The reactions of indazoles can be influenced by the presence of substituents on the indazole ring. For instance, a hydrogen bond can form between the terminal H atom and the ortho-group in 2-nitrobenzylidenehydrazine, 2-fluorobenzylidenehydrazine, and 2-hydroxylbenzylidenehydrazine .Scientific Research Applications
Radiolabeling and Molecular Probes
5-Azido-3-iodo-1H-indazole has been utilized in the development of radiochemical reactions for assembling radiolabeled molecular probes. Yan et al. (2013) described a one-pot, three-component, copper(II)-mediated reaction to yield 5-[(125)I]iodo-1,2,3-triazoles, showing its potential in creating diverse molecular probes with applications in nuclear imaging and biological evaluation (Yan et al., 2013).
Multicomponent Aqueous Synthesis
Li et al. (2017) developed a copper-catalyzed aqueous multicomponent synthetic method for the preparation of 5-iodo-1,2,3-triazoles, using this compound derivatives. This method is particularly effective for substrates including biologically relevant compounds, indicating its suitability for direct modification of bioactive molecules in water (Li et al., 2017).
Synthesis of Triazoles
Balova et al. (2020) highlighted the use of 5-iodo-1H-1,2,3-triazoles, derivable from this compound, as versatile building blocks in synthesis. These compounds are key in creating a range of triazoles with applications in radiolabeling and other chemical transformations (Balova et al., 2020).
High-Density Energetic Materials
Thottempudi and Shreeve (2011) explored salts of triazoles related to this compound, forming a new class of highly dense energetic materials. These compounds demonstrate significant potential as explosive compounds with properties sometimes surpassing those of traditional explosives (Thottempudi & Shreeve, 2011).
Biochemical Evaluation
Robertson et al. (1990) synthesized a tritium-labeled derivative of a 1H-indazole compound, closely related to this compound, for biochemical studies on 5HT3 receptors. This highlights the application of such compounds in receptor studies and pharmacological research (Robertson et al., 1990).
Future Directions
Mechanism of Action
Target of Action
5-Azido-3-iodo-1H-indazole is a compound that has been synthesized for research purposes Indazole-containing compounds, which include this compound, have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indazole derivatives inhibit cell growth, which could be relevant in the context of anticancer applications .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in the immune response .
Pharmacokinetics
The chemical formula of this compound is C7H4IN5, and its molecular weight is 285.04 g/mol .
Result of Action
Indazole derivatives, including this compound, have been found to have a variety of effects at the molecular and cellular level, such as inhibiting cell growth .
Biochemical Analysis
Biochemical Properties
5-Azido-3-iodo-1H-indazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The azido group in this compound is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes . This reactivity makes it useful in bioconjugation and labeling studies. Additionally, the iodine atom can engage in halogen bonding, influencing the binding affinity and specificity of the compound towards target biomolecules .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable triazole linkages through click chemistry allows it to be used in tagging and tracking cellular components, thereby providing insights into cellular dynamics and functions . Furthermore, its interactions with specific proteins can modulate their activity, leading to changes in cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to participate in click chemistry reactions. The azido group can react with alkynes to form triazole linkages, which are stable and bioorthogonal . This property is exploited in bioconjugation techniques to label and track biomolecules within cells. Additionally, the iodine atom can engage in halogen bonding, affecting the compound’s binding affinity and specificity towards target proteins . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but may degrade upon exposure to heat or light . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments . Its stability and degradation profile are crucial for ensuring consistent results in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that careful dosage optimization is necessary for safe and effective use in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized through enzymatic reactions, leading to the formation of stable triazole linkages . These metabolic processes can affect the compound’s bioavailability and activity within cells . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The azido group and iodine atom play crucial roles in determining the compound’s transport and distribution properties .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be affected by its localization within the cell, making it a valuable tool for studying subcellular processes .
Properties
IUPAC Name |
5-azido-3-iodo-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN5/c8-7-5-3-4(10-13-9)1-2-6(5)11-12-7/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDIZZPPRZXNGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1N=[N+]=[N-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743703 | |
Record name | 5-Azido-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876365-97-8 | |
Record name | 5-Azido-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-azido-3-iodo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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